molecular formula C17H13FN2 B12823813 2,2'-((4-Fluorophenyl)methylene)dipyridine

2,2'-((4-Fluorophenyl)methylene)dipyridine

Cat. No.: B12823813
M. Wt: 264.30 g/mol
InChI Key: HARWOZYEHKXZJL-UHFFFAOYSA-N
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Description

2,2’-((4-Fluorophenyl)methylene)dipyridine is an organic compound that belongs to the family of dipyridines. This compound is characterized by the presence of a fluorophenyl group attached to a methylene bridge, which is further connected to two pyridine rings. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-((4-Fluorophenyl)methylene)dipyridine typically involves the reaction of 4-fluorobenzaldehyde with 2-pyridylmethanol in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired dipyridine compound. Common bases used in this reaction include sodium hydroxide and potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods: Industrial production of 2,2’-((4-Fluorophenyl)methylene)dipyridine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. Purification steps such as recrystallization and column chromatography are employed to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 2,2’-((4-Fluorophenyl)methylene)dipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2’-((4-Fluorophenyl)methylene)dipyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-((4-Fluorophenyl)methylene)dipyridine involves its interaction with specific molecular targets. In biological systems, the compound can bind to metal ions, forming stable complexes that inhibit the activity of certain enzymes. The fluorophenyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The methylene bridge provides flexibility, enabling the compound to adopt various conformations and interact with different molecular pathways .

Comparison with Similar Compounds

Uniqueness: 2,2’-((4-Fluorophenyl)methylene)dipyridine stands out due to its unique combination of a fluorophenyl group and a methylene bridge, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable tool in various scientific applications .

Properties

Molecular Formula

C17H13FN2

Molecular Weight

264.30 g/mol

IUPAC Name

2-[(4-fluorophenyl)-pyridin-2-ylmethyl]pyridine

InChI

InChI=1S/C17H13FN2/c18-14-9-7-13(8-10-14)17(15-5-1-3-11-19-15)16-6-2-4-12-20-16/h1-12,17H

InChI Key

HARWOZYEHKXZJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(C2=CC=C(C=C2)F)C3=CC=CC=N3

Origin of Product

United States

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